molecular formula C32H50O8 B8072560 [5-Hydroxy-1,1-dimethyl-4-oxo-5-(2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hexyl] acetate

[5-Hydroxy-1,1-dimethyl-4-oxo-5-(2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hexyl] acetate

Cat. No.: B8072560
M. Wt: 562.7 g/mol
InChI Key: LKYNAQSYQLFTCM-UHFFFAOYSA-N
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Description

The compound [5-Hydroxy-1,1-dimethyl-4-oxo-5-(2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hexyl] acetate is a highly substituted steroidal derivative with a cyclopenta[a]phenanthrene core. Key structural features include:

  • A hexyl chain at position 5, modified with hydroxy, dimethyl, and oxo groups.
  • A steroidal backbone with multiple hydroxyl, methyl, and oxo substituents, including a trihydroxy motif at positions 2, 3, and 14.
  • An acetate ester group, likely enhancing lipophilicity and influencing metabolic stability.

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related cyclopenta[a]phenanthren derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Stability Data
Target Compound 5-Hydroxyhexyl, 2,3,16-trihydroxy, 4,4,9,13,14-pentamethyl, 11-oxo, acetate ~650 (estimated) Hydroxy, oxo, methyl, acetate Stable under recommended conditions
">(17-Acetyl-17-hydroxy-10,13-dimethyl-11-oxo-...-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate 17-Acetyl, 3-acetate, 10,13-dimethyl, 11-oxo 390.51 Acetyl, oxo, methyl, acetate No stability data available
[(8S,9S,13S,14S,17S)-13-methyl-2,3-dioxo-...-decahydrocyclopenta[a]phenanthren-17-yl] acetate () 13-Methyl, 2,3-dioxo, 17-acetate ~400 (estimated) Dioxo, methyl, acetate Stable under recommended conditions

Key Differences and Implications

This may alter membrane permeability or binding kinetics in biological systems. The trihydroxy groups (positions 2, 3, 16) contrast with the dioxo or single acetyl groups in analogues, suggesting differences in hydrogen-bonding capacity and metabolic pathways .

Stability and Reactivity :

  • Both the target compound and the [(8S,9S,13S,14S,17S)-...] acetate () are reported as stable under recommended storage conditions, though hazardous decomposition products remain uncharacterized .

Proteomic Interaction Profiles (CANDO Platform): The CANDO platform () predicts compound behavior based on proteomic interaction signatures.

Pharmacological Considerations

  • Receptor Binding : The hexyl chain and trihydroxy groups may enhance selectivity for specific nuclear receptors (e.g., glucocorticoid or androgen receptors) compared to smaller analogues.
  • Metabolism : The acetate group may slow hydrolysis compared to free hydroxyl groups, extending half-life but requiring evaluation of esterase-mediated activation .

Properties

IUPAC Name

[6-hydroxy-2-methyl-5-oxo-6-(2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25-26,34-35,38-39H,11-16H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYNAQSYQLFTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-Hydroxy-1,1-dimethyl-4-oxo-5-(2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hexyl] acetate
Reactant of Route 2
[5-Hydroxy-1,1-dimethyl-4-oxo-5-(2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hexyl] acetate
Reactant of Route 3
[5-Hydroxy-1,1-dimethyl-4-oxo-5-(2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hexyl] acetate
Reactant of Route 4
[5-Hydroxy-1,1-dimethyl-4-oxo-5-(2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hexyl] acetate
Reactant of Route 5
[5-Hydroxy-1,1-dimethyl-4-oxo-5-(2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hexyl] acetate
Reactant of Route 6
[5-Hydroxy-1,1-dimethyl-4-oxo-5-(2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hexyl] acetate

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